![molecular formula C23H31N3O2 B2474486 1-((1R,3s)-adamantan-1-yl)-3-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)urea CAS No. 1396844-97-5](/img/structure/B2474486.png)
1-((1R,3s)-adamantan-1-yl)-3-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)urea
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Description
1-((1R,3s)-adamantan-1-yl)-3-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This urea derivative has shown promising results in various studies, making it a subject of interest for researchers worldwide.
Scientific Research Applications
Novel Adamantylated Compounds and Their Biological Evaluations
Adamantylated compounds, including those derived from reactions involving adamantane and urea derivatives, have been synthesized and evaluated for their potential biological activities. For instance, the synthesis of adamantylated pyrimidines was conducted through reactions involving 3-(adamantan-1-yl)-3-oxopropionic acid ethyl ester and urea, among others. These compounds were further modified to produce derivatives with significant anticancer and antimicrobial properties, highlighting their potential as novel therapeutic agents (Orzeszko et al., 2004).
Synthesis and Characterization of Adamantyl-Substituted Piperidines
Another area of research involves the synthesis of adamantyl-substituted piperidines. These compounds were produced by reducing quaternary pyridinium bromides with sodium tetrahydridoborate, followed by hydroarylation, resulting in phenylpiperidines. These studies contribute to the understanding of the chemical properties and potential applications of adamantyl-substituted compounds in medicinal chemistry (Shadrikova et al., 2016).
Development of Soluble Epoxide Hydrolase Inhibitors
Research into 1,3-disubstituted ureas with a piperidyl moiety has led to the development of inhibitors for the human and murine soluble epoxide hydrolase (sEH), a target for treating inflammatory and pain conditions. These inhibitors have shown improved pharmacokinetic parameters and efficacy in reducing hyperalgesia in vivo, demonstrating the therapeutic potential of adamantane derivatives in modulating inflammatory responses (Rose et al., 2010).
Exploration of Adamantane Derivatives for Chemical and Biological Applications
The synthesis and investigation of adamantane-containing phenylpiperidines and other derivatives such as ureas and oxamides showcase the versatility of adamantane as a core structure for developing compounds with varied chemical properties and potential biological activities. These studies contribute to the ongoing exploration of adamantane derivatives for applications in medicinal chemistry and materials science (Burmistrov et al., 2017; D’yachenko et al., 2019).
properties
IUPAC Name |
1-(1-adamantyl)-3-[4-(2-oxo-2-pyrrolidin-1-ylethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O2/c27-21(26-7-1-2-8-26)12-16-3-5-20(6-4-16)24-22(28)25-23-13-17-9-18(14-23)11-19(10-17)15-23/h3-6,17-19H,1-2,7-15H2,(H2,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTKNCKNHJMNENQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CC2=CC=C(C=C2)NC(=O)NC34CC5CC(C3)CC(C5)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Adamantan-1-yl)-1-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}urea |
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